molecular formula C12H12N2O2S B14559662 5-(Benzylamino)-3-methyl-1,2-thiazole-4-carboxylic acid CAS No. 62177-48-4

5-(Benzylamino)-3-methyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B14559662
CAS No.: 62177-48-4
M. Wt: 248.30 g/mol
InChI Key: MEYHTOOEXFHPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylamino)-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the benzylamino and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylamino)-3-methyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(Benzylamino)-3-methyl-1,2-thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzylamino)-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-3-methyl-1,2-thiazole-4-carboxylic acid
  • 5-(Phenylamino)-3-methyl-1,2-thiazole-4-carboxylic acid
  • 5-(Methylamino)-3-methyl-1,2-thiazole-4-carboxylic acid

Uniqueness

5-(Benzylamino)-3-methyl-1,2-thiazole-4-carboxylic acid is unique due to the presence of the benzylamino group, which can enhance its biological activity and provide distinct chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62177-48-4

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

5-(benzylamino)-3-methyl-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2S/c1-8-10(12(15)16)11(17-14-8)13-7-9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16)

InChI Key

MEYHTOOEXFHPSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.